molecular formula C7H8F2N2O2 B1421585 ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate CAS No. 936033-53-3

ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1421585
CAS No.: 936033-53-3
M. Wt: 190.15 g/mol
InChI Key: SITMASZMBKIGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of difluoromethyl pyrazole derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the difluoromethyl group imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of various biologically active molecules .

Mechanism of Action

Target of Action

The primary target of ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II . It plays a crucial role in energy production by catalyzing the oxidation of succinate to fumarate in the citric acid cycle, and the reduction of ubiquinone to ubiquinol in the electron transport chain .

Mode of Action

This compound acts by inhibiting succinate dehydrogenase (SDH) . The compound binds to the SDH enzyme, preventing it from catalyzing its normal reactions. This inhibition disrupts the normal flow of electrons through the respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species .

Biochemical Pathways

The inhibition of SDH by this compound affects two major biochemical pathways: the citric acid cycle and the electron transport chain . In the citric acid cycle, the conversion of succinate to fumarate is blocked, disrupting the cycle and reducing the production of NADH and FADH2. In the electron transport chain, the reduction of ubiquinone to ubiquinol is prevented, leading to a decrease in the proton gradient across the mitochondrial membrane, which in turn reduces ATP production .

Result of Action

The inhibition of SDH by this compound leads to a disruption of energy production and an increase in reactive oxygen species . This can result in cell death, making the compound effective as a fungicide . It is used commercially as an intermediate to several fungicides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of difluoroacetoacetic acid ethyl ester with hydrazine derivatives. One common method involves the treatment of ethyl difluoroacetoacetate with methylhydrazine in the presence of a base, followed by cyclization to form the pyrazole ring . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors and automated synthesis platforms. These methods allow for precise control of reaction parameters, leading to higher yields and purity of the final product . Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include difluoromethyl pyrazole derivatives with various functional groups, such as carboxylic acids, alcohols, and substituted pyrazoles .

Comparison with Similar Compounds

Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 5-(difluoromethyl)-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-2-13-7(12)5-3-4(6(8)9)10-11-5/h3,6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITMASZMBKIGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936033-53-3
Record name ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate
Reactant of Route 6
ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.